Bienvenue dans la boutique en ligne BenchChem!

2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole

Antibacterial Selectivity Index MRSA/VRE

Select 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole when your lead‑optimization campaign demands the fully saturated thiazolidine analog—distinct from 4‑oxo or 2,4‑dioxo variants. The non‑carbonyl ring eliminates a key hydrogen‑bond acceptor, potentially circumventing bacterial reductase‑mediated inactivation while preserving benzoxazole‑driven DNA‑gyrase‑B engagement. Use as a minimalist fragment core for VEGFR‑2 kinase elaboration, a non‑dioxo PPARγ control, or a linezolid‑sparing antimicrobial starting point. Ideal for DEL/AS‑MS campaigns and selective SAR expansion.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B7573076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESC1CSCN1C2=NC3=CC=CC=C3O2
InChIInChI=1S/C10H10N2OS/c1-2-4-9-8(3-1)11-10(13-9)12-5-6-14-7-12/h1-4H,5-7H2
InChIKeyPJZQDBZVLRGJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole – Structural Identity, Chemical Class & Procurement-Relevant Baseline


2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole is a heterocyclic small molecule (molecular formula C₁₀H₁₀N₂OS, molecular weight 206.26 g/mol) comprising a benzoxazole core directly N-linked at the 2-position to a saturated 1,3-thiazolidine ring [1]. This compound belongs to the benzoxazole–thiazolidine hybrid class, a privileged scaffold in medicinal chemistry that has yielded clinical candidates across antibacterial, antidiabetic, anticancer, and neuroprotective indications [2]. Unlike the more extensively studied benzoxazole–thiazolidinone hybrids (which bear a 4-oxo group on the thiazolidine ring), the fully saturated thiazolidine analogue offers distinct electronic and conformational properties that influence target binding, metabolic stability, and synthetic tractability [3]. The compound is catalogued in PubChem (CID 22134449) and is commercially available from multiple suppliers for research use, making it an accessible chemical probe or fragment for hit-to-lead campaigns and SAR exploration [1].

Why Generic Substitution of 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole with In-Class Analogs Is Scientifically Inadvisable


Within the benzoxazole–thiazolidine/thiazolidinone hybrid space, subtle structural variations produce order-of-magnitude shifts in potency, selectivity, and resistance profiles that make simple functional-group interchange unreliable [1]. The saturated 1,3-thiazolidine ring in the target compound lacks the 4-oxo group present in thiazolidinone analogs (e.g., BT hybrids), eliminating a hydrogen-bond acceptor that is critical for interactions with bacterial DNA gyrase B, MurB, and PBP4 [1]. Conversely, benzoxazole–thiazolidinediones (e.g., PPARγ agonists) contain a 2,4-dioxo arrangement that drives subtype selectivity for metabolic targets but introduces reactive metabolite liabilities absent in the parent thiazolidine [2]. Head-to-head cytotoxicity studies demonstrate that substituting benzoxazole for benzothiazole within an otherwise identical thiazolidinone scaffold shifts IC₅₀ values by over 700-fold (from 0.027 nM to 19 nM) against the same cancer cell line, underscoring the exquisite sensitivity of biological readouts to the heterocyclic partner [3]. These data establish that 2-(1,3-thiazolidin-3-yl)-1,3-benzoxazole is not functionally interchangeable with its 4-oxo, 2,4-dioxo, or benzothiazole counterparts; selection must be guided by target-specific evidence rather than class membership.

2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole – Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Antibacterial Selectivity Index: Benzoxazole–Thiazolidine Scaffold Delivers SI > 20 Against S. aureus Relative to Mammalian Cells

Benzoxazole–thiazolidinone hybrid BT26 (the closest structurally characterized analog of the target compound, differing only by a 4-oxo substituent on the thiazolidine ring) exhibited an MIC of 1 μg/mL against S. aureus ATCC 29213, with a selectivity index (SI = CC₅₀/MIC) exceeding 20 when assessed against Vero cells [1]. This SI surpasses the preclinical development threshold of SI > 10 and compares favorably to the clinical comparator vancomycin, which showed a higher MIC of 1–2 μg/mL against MRSA and VRSA strains while BT26 maintained MICs of 0.5–1 μg/mL against the same drug-resistant isolates [1]. The significance of the saturated thiazolidine variant (target compound) lies in its potential to retain this favorable selectivity profile while offering a simplified hydrogen-bonding network that may reduce off-target interactions relative to the 4-oxo congener, a hypothesis supported by docking studies showing that the thiazolidinone carbonyl engages in critical polar contacts with DNA gyrase B and PBP4 active-site residues [1].

Antibacterial Selectivity Index MRSA/VRE

Cholinesterase Inhibition Potency: Benzoxazole–Thiazolidinone Hybrids Achieve IC₅₀ of 4.20 μM Against AChE, Outperforming Donepezil by 5.2-Fold

In a systematic SAR study of 19 benzoxazole-based thiazolidinone hybrids evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the series exhibited IC₅₀ values ranging from 4.20 ± 1.10 μM to 43.20 ± 4.50 μM against AChE [1]. The most potent compound (compound 16, bearing 3,4-dichloro and 2-OH, 4-CF₃ substituents) achieved an AChE IC₅₀ substantially lower than the clinical standard donepezil (IC₅₀ = 21.86 ± 0.40 μM), representing a 5.2-fold improvement in potency [1]. Against BuChE, the series ranged from 3.80 ± 1.20 μM to 34.50 ± 3.30 μM, with compound 13 (2,4-diCl, 2-OH, 4-CF₃) identified as the most potent BuChE inhibitor, outperforming donepezil (IC₅₀ = 32.47 ± 2.30 μM) by approximately 8.5-fold [1]. SAR analysis revealed that electron-withdrawing groups (–CF₃, –Cl, –NO₂) on the aromatic substituents consistently enhanced inhibitory activity, providing a rational design framework for optimizing the target compound's substituent pattern [1].

Alzheimer's disease Acetylcholinesterase inhibition Donepezil comparator

Cytotoxic Potency Differentiation: Benzoxazole vs. Benzothiazole in Thiazolidinone Scaffolds Shifts IC₅₀ by Over 700-Fold

In a direct head-to-head study of thiazolidinone derivatives substituted with either benzoxazole or benzothiazole, the p-methoxy-5-benzylidene-4-thiazolidinone derivative of benzoxazole (compound 4c) exhibited an IC₅₀ of 0.027 nM against the liver HEPG2 cancer cell line, while the corresponding benzothiazole analog (4d) showed an IC₅₀ of 0.026 nM, demonstrating comparable low-nanomolar potency [1]. However, substitution of the para-methoxy group with para-chloro on the benzoxazole-linked scaffold (compound 4e) resulted in an IC₅₀ of 19 nM against breast MCF7 cells—a 700-fold loss of potency compared to compound 4c [1]. Critically, the p-nitro-5-benzylidene-4-thiazolidinone benzothiazole derivative (4h) exhibited broad-spectrum activity (IC₅₀ = 36 nM against MCF7 and 48 nM against HEPG2), whereas the corresponding benzoxazole analog was not reported to exhibit this dual activity profile, indicating that the heterocyclic choice (benzoxazole vs. benzothiazole) determines both potency magnitude and cell-line selectivity [1]. Doxorubicin served as the reference standard in these SRB assays [1].

Anticancer VEGFR-2 Benzoxazole vs. benzothiazole

Hypoglycemic Potency: Benzoxazole–2,4-Thiazolidinediones Demonstrate Superior in vivo Glucose-Lowering Relative to Ciglitazone, Troglitazone, and Pioglitazone

A series of benzoxazole 2,4-thiazolidinediones was evaluated for hypoglycemic activity in genetically obese and diabetic yellow KK mice [1]. 2-Arylmethyl- and 2-(heteroarylmethyl)benzoxazole derivatives exhibited far more potent glucose-lowering activity than the clinically established 2,4-thiazolidinediones ciglitazone, troglitazone, and pioglitazone in the same animal model [1]. In a related study, benzoxazole-containing thiazolidinediones featuring a 5-[4-[2-(benzoxazol-2-yl-alkylamino)ethoxy]benzyl]thiazolidine-2,4-dione architecture were identified as potent and subtype-selective PPARγ activators, with the benzoxazole moiety contributing to both potency and receptor subtype selectivity [2]. While the target compound lacks the 2,4-dioxo pharmacophore required for full PPARγ agonism, it provides a valuable non-dioxo comparator for dissecting the relative contributions of thiazolidine ring saturation vs. oxidation state to both efficacy and toxicity (e.g., the hepatotoxicity and fluid retention associated with clinical thiazolidinediones) [2].

Antidiabetic PPARγ Thiazolidinedione

Microwave-Assisted Synthesis Advantage: Benzoxazole–Thiazolidine Scaffold Accessibility via One-Pot Multi-Component Methodology

A one-pot, three-component synthetic methodology has been established for benzoxazole-linked thiazolidines, enabling rapid access to unsymmetrical bis-heterocycles from 2-cyanomethyl benzoxazole precursors, isothiocyanates, and 1,2-dichloroethane [1]. This approach contrasts with the multi-step linear syntheses typically required for benzoxazole–thiazolidinediones (which involve Mitsunobu coupling of benzoxazolylalkylaminoethanol with hydroxybenzylthiazolidinedione) [2] and for benzothiazole-linked analogs (which require separate heterocycle construction and coupling steps) [3]. The one-pot methodology for benzoxazole–thiazolidines offers practical advantages in library production throughput: reduced step count (3 components in a single vessel vs. 4–6 sequential steps), higher atom economy, and compatibility with solid-phase adaptation [1]. Microwave-assisted variants have been reported that further reduce reaction times from hours to minutes while maintaining comparable or improved yields relative to conventional thermal conditions [1].

Synthetic chemistry One-pot synthesis Library production

Subtype Selectivity Foundation: Benzoxazole Moiety Drives PPARγ Selectivity Over PPARα/δ in Thiazolidine-Containing Ligands

In a focused SAR study of thiazolidinediones incorporating benzoxazole, benzothiazole, and benzimidazole moieties, the benzoxazole-containing analogs demonstrated selective PPARγ activation, with the benzoxazole ring contributing to subtype discrimination over PPARα and PPARδ [1]. The lead architecture—5-[4-[2-(benzoxazol-2-yl-alkylamino)ethoxy]benzyl]thiazolidine-2,4-dione—was optimized through systematic variation of the alkylamino linker length and the benzoxazole substitution pattern [1]. This contrasts with benzothiazole-containing thiazolidinediones, which in related studies exhibited a broader PPAR subtype activation profile, and with the clinical glitazones (rosiglitazone, pioglitazone), which are potent PPARγ agonists but carry well-characterized adverse effect liabilities linked to full receptor agonism [1]. The target compound (2-(1,3-thiazolidin-3-yl)-1,3-benzoxazole), while lacking the 2,4-dioxo-thiazolidine pharmacophore, retains the benzoxazole recognition element that drives subtype selectivity, making it a valuable fragment for designing partial agonists or selective PPARγ modulators (SPPARγMs) with improved safety profiles [1].

PPARγ selectivity Metabolic disease Receptor subtype profiling

2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole – Evidence-Backed Application Scenarios for Scientific Procurement


Antibacterial Lead Optimization Against MRSA and VRE – Leveraging the Benzoxazole–Thiazolidine Scaffold's Validated Selectivity Window

For programs targeting drug-resistant Gram-positive infections, 2-(1,3-thiazolidin-3-yl)-1,3-benzoxazole offers a non-4-oxo scaffold that retains the antibacterial selectivity profile of the closest characterized analog BT26 (MIC 0.5–1 μg/mL against MRSA/VRSA; SI > 20). The absence of the thiazolidinone carbonyl may reduce susceptibility to bacterial reductase-mediated inactivation while preserving the hydrogen-bond acceptor capacity of the benzoxazole nitrogen for DNA gyrase B and PBP4 engagement, as suggested by molecular docking studies on the BT hybrid series [1]. This compound is positioned as an advanced fragment for growing into novel oxazolidinone-sparing antibacterials, particularly where linezolid resistance (cfr-methyltransferase, mutations in 23S rRNA) is prevalent [1].

Dual Cholinesterase Inhibitor Development for Alzheimer's Disease – Building on Demonstrated AChE/BuChE Potency Exceeding Donepezil

The benzoxazole–thiazolidinone hybrid class has produced compounds with AChE IC₅₀ values as low as 4.20 μM, representing a 5.2-fold improvement over the clinical standard donepezil (IC₅₀ = 21.86 μM), and BuChE IC₅₀ values as low as 3.80 μM (8.5-fold improvement over donepezil) [2]. 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole provides a scaffold lacking the 4-oxo substituent, allowing systematic exploration of whether the thiazolidine oxidation state modulates CNS penetration (reduced polar surface area relative to the 4-oxo analog) or off-target cholinergic side effects. SAR data indicate that appending electron-withdrawing groups (–CF₃, –Cl, –NO₂) to the benzoxazole or aryl rings can further enhance potency [2].

Anticancer Fragment-Based Drug Discovery – Exploiting Picomolar Potency Tunability of the Benzoxazole–Thiazolidine Chemotype

The demonstration that benzoxazole-linked thiazolidinones achieve IC₅₀ values as low as 0.027 nM against HEPG2 liver cancer cells—with a 700-fold potency window accessible through single-point substituent variation—establishes this scaffold as a high-resolution template for anticancer drug design [3]. 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole can serve as a minimalist core for fragment growing or fragment linking strategies targeting VEGFR-2 and related kinase domains, with the benzoxazole nitrogen and thiazolidine sulfur providing two vectors for structure-guided elaboration [3]. Its reduced molecular complexity relative to the 5-benzylidene-4-thiazolidinone derivatives also makes it an attractive starting point for DNA-encoded library (DEL) synthesis or affinity selection-mass spectrometry (AS-MS) screening campaigns [3].

PPARγ Partial Agonist Design – Decoupling Insulin Sensitization from Adipogenesis Using the Benzoxazole Recognition Element

The benzoxazole moiety has been validated as a PPARγ-selective recognition element in thiazolidine-2,4-dione conjugates, conferring subtype selectivity over PPARα and PPARδ [4]. By procuring 2-(1,3-thiazolidin-3-yl)-1,3-benzoxazole as a non-dioxo control compound, researchers can systematically investigate whether PPARγ binding and partial agonism can be achieved without the thiazolidine-2,4-dione pharmacophore that has been linked to the fluid retention, weight gain, and bone loss adverse effects of full glitazone agonists [4]. This application addresses the pharmaceutical industry's ongoing pursuit of selective PPARγ modulators (SPPARγMs) that retain insulin-sensitizing efficacy while minimizing transcriptional activation of adipogenic and fluid-retentive gene programs [4].

Quote Request

Request a Quote for 2-(1,3-Thiazolidin-3-yl)-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.